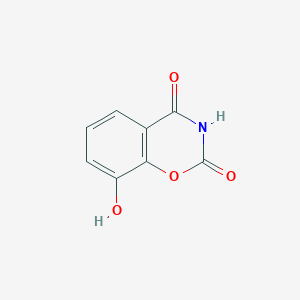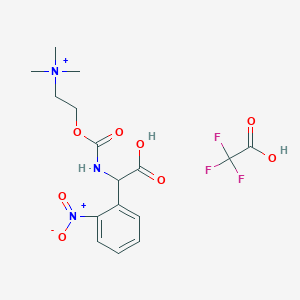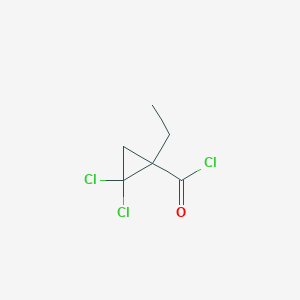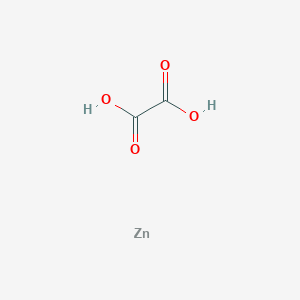
ZINKOXALAT
Übersicht
Beschreibung
Zinc, [ethanedioato(2-)-kappaO1,kappaO2]- is a chemical compound identified by the CAS number 547-68-2. This compound is a coordination complex where zinc is bonded to ethanedioate (oxalate) ligands through oxygen atoms. It is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
Zinc, [ethanedioato(2-)-kappaO1,kappaO2]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including enzyme function and metal ion transport.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including nanomaterials and polymers with enhanced properties.
Safety and Hazards
“Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, release flammable gases which may ignite spontaneously when in contact with water, and catch fire spontaneously if exposed to air .
Wirkmechanismus
Target of Action
Zinc Oxalate primarily targets the cellular homeostasis of zinc . It interacts with various cellular components, including enzymes and transporters, to regulate zinc levels within the cell . Oxalate, a component of Zinc Oxalate, is known to have a significant impact on kidney function, contributing to the formation of calcium oxalate kidney stones .
Mode of Action
Zinc Oxalate interacts with its targets through a series of biochemical reactions. Zinc, an essential trace element, plays a crucial role in numerous biological functions, and its imbalance has been linked to various pathologies . Oxalate, on the other hand, can bind to calcium in the urinary tract, leading to the formation of kidney stones .
Biochemical Pathways
Zinc Oxalate affects several biochemical pathways. Zinc is involved in the regulation of cellular homeostasis and is receiving increasing attention for its role in various diseases . Oxalate plays a role as iron transport agents, pH regulators, and physiological iron reductants . The oxalate-carbonate pathway is also affected, which is an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .
Pharmacokinetics
The pharmacokinetics of Zinc Oxalate involves its absorption, distribution, metabolism, and excretion (ADME). Zinc is absorbed and distributed throughout the body, participating in different metabolisms . It is then metabolized and excreted from the body .
Result of Action
The action of Zinc Oxalate results in various molecular and cellular effects. It influences growth, effects on immunity, and various systems of the body . At the molecular level, zinc transporters such as ZnT-7 can protect cells by reducing the aggregation of free zinc ions and inhibiting hydrogen peroxide–induced apoptosis .
Action Environment
The action, efficacy, and stability of Zinc Oxalate are influenced by various environmental factors. For instance, the thermal decomposition of Zinc Oxalate is a critical process that can be influenced by the environment . The resultant zinc oxide nanoparticles have important optical, mechanical, electrical, magnetic, and catalytic behavior .
Biochemische Analyse
Biochemical Properties
Zinc Oxalate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, oxalic acid, a component of Zinc Oxalate, is linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . The active regulation of the oxalic acid concentration is linked with enzymatic activities .
Temporal Effects in Laboratory Settings
The thermal decomposition of Zinc Oxalate has been studied in laboratory settings . The kinetics of dehydration and decomposition were studied by non-isothermal DSC technique in the N2 atmosphere at different heating rates .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of Zinc Oxalate in animal models, it is known that oxalic acid, a component of Zinc Oxalate, can be toxic. For instance, oxalic acid is very toxic to honey bee larvae .
Metabolic Pathways
Zinc Oxalate is involved in several metabolic pathways. Oxalic acid, a component of Zinc Oxalate, is a metabolic end-product whose systemic concentrations are highly variable among individuals . Genetic and non-genetic reasons underlie elevated plasma concentrations and tissue accumulation of oxalate, which is toxic to the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, [ethanedioato(2-)-kappaO1,kappaO2]- typically involves the reaction of zinc salts with oxalic acid or its derivatives under controlled conditions. One common method is to dissolve zinc acetate in water and then add oxalic acid solution slowly while maintaining the pH and temperature. The reaction mixture is then stirred until the formation of the desired complex is complete. The product is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade zinc salts and oxalic acid, with precise control over reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, [ethanedioato(2-)-kappaO1,kappaO2]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: It can be reduced to elemental zinc in the presence of strong reducing agents.
Substitution: The oxalate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of chelating agents like ethylenediaminetetraacetic acid (EDTA).
Major Products Formed
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Elemental zinc and oxalic acid.
Substitution: New coordination complexes with different ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc acetate
- Zinc chloride
- Zinc sulfate
Comparison
Zinc, [ethanedioato(2-)-kappaO1,kappaO2]- is unique due to its specific coordination with oxalate ligands, which imparts distinct chemical and biological properties. Unlike zinc acetate or zinc chloride, this compound has enhanced stability and specific reactivity patterns, making it suitable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
oxalic acid;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Zn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDIPIDVUPWUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074917 | |
| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White solid; [Hawley] | |
| Record name | Zinc oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
547-68-2 | |
| Record name | Zinc oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





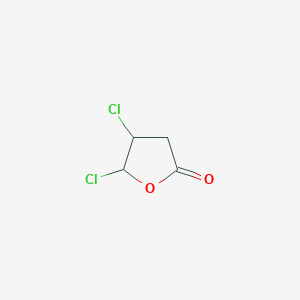
![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)


![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)

